molecular formula C22H32NO5P B2393203 Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 577769-88-1

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No.: B2393203
CAS No.: 577769-88-1
M. Wt: 421.474
InChI Key: NQGKKNCEWVHBNH-UHFFFAOYSA-N
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Description

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound that features a phosphinate group attached to a phenyl ring substituted with dimethoxy and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with isopentyl alcohol in the presence of a catalyst to form the intermediate. This intermediate is then reacted with 4-(dimethylamino)phenylphosphinic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s phosphinate group can form strong bonds with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)phosphinate
  • Isopentyl ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate
  • Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(phenyl)phosphinate

Uniqueness

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is unique due to the presence of both dimethoxy and dimethylamino groups on the aromatic rings, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO5P/c1-16(2)13-14-28-29(25,19-10-8-18(9-11-19)23(3)4)22(24)17-7-12-20(26-5)21(15-17)27-6/h7-12,15-16,22,24H,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGKKNCEWVHBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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